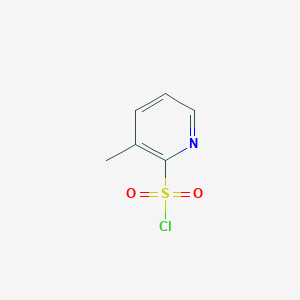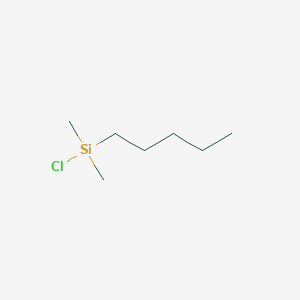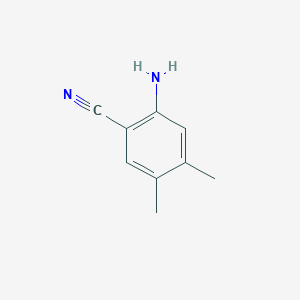
3-Methylpyridine-2-sulfonyl chloride
Descripción general
Descripción
3-Methylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Mecanismo De Acción
Target of Action
3-Methylpyridine-2-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
The compound’s mode of action involves its interaction with 3-aminopyridines. The process begins with the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This results in the synthesis of the corresponding pyridine-3-sulfonyl chlorides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of sulfonic acids and sulfonyl amides. The synthesized pyridine-3-sulfonyl chlorides are converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group .
Result of Action
The result of the action of this compound is the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids . These acids serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of pyridine-3-sulfonic acids can be accomplished under harsh conditions, with concentrated oleum at the temperature range of 180-230°C and catalysis by mercury salts . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is used.
Análisis Bioquímico
Cellular Effects
Based on its chemical structure, it could potentially influence cell function by interacting with various cellular components .
Molecular Mechanism
It is known that sulfonyl chlorides can react with amines to form sulfonamides , suggesting that 3-Methylpyridine-2-sulfonyl chloride could potentially interact with biomolecules containing amine groups .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
It is known that pyridine derivatives can be metabolized by various enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpyridine-2-sulfonyl chloride can be synthesized through the diazotation of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sulfur dioxide and a copper catalyst to yield the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is suitable for large-scale production due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
3-Methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-3-sulfonyl chloride
- 2-Chloropyridine-3-sulfonyl chloride
- 4-Methylpyridine-3-sulfonyl chloride
Uniqueness
3-Methylpyridine-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position of the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and the stability of the resulting products .
Propiedades
IUPAC Name |
3-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKQBAZBAROTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-1,3-dimethyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3180663.png)

![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)




![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)




